REACTION_CXSMILES
|
[FH:1].[CH2:2]=O.[CH:4]([OH:13])([C:9]([F:12])([F:11])[F:10])[C:5]([F:8])([F:7])[F:6]>S(=O)(=O)(O)O>[CH2:2]([F:1])[O:13][CH:4]([C:9]([F:12])([F:11])[F:10])[C:5]([F:8])([F:7])[F:6]
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Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |